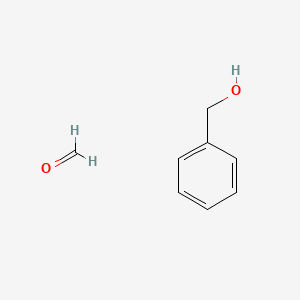

Formaldehyde;phenylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

73019-02-0 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

formaldehyde;phenylmethanol |

InChI |

InChI=1S/C7H8O.CH2O/c8-6-7-4-2-1-3-5-7;1-2/h1-5,8H,6H2;1H2 |

InChI Key |

FLICLAMGENDMJL-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C=C1)CO |

Related CAS |

73019-02-0 |

Origin of Product |

United States |

The Enduring Significance of Formaldehyde As a C1 Synthon

Formaldehyde (B43269) (methanal) is a cornerstone C1 synthon in organic chemistry, serving as a fundamental one-carbon building block. researchgate.netresearchgate.netacs.org Its high reactivity allows for its incorporation into complex molecular structures through a variety of named reactions. researchgate.net

Key among these is the Mannich reaction , an aminoalkylation process where formaldehyde, a primary or secondary amine, and a compound with an acidic proton react to form a β-amino carbonyl compound, known as a Mannich base. emerald.combyjus.com This reaction is a powerful method for C-C bond formation. byjus.com Another critical transformation is the Prins reaction , which involves the acid-catalyzed addition of formaldehyde to an olefin. emerald.comuni-koeln.de This reaction is a versatile tool for synthesizing 1,3-diols and dioxanes, which are valuable intermediates. emerald.comuni-koeln.de

Formaldehyde's utility also extends to hydroxymethylation reactions, where it introduces a -CH2OH group, and formylation reactions. researchgate.netemerald.com For instance, the Lederer-Manasse reaction describes the hydroxymethylation of phenols with formaldehyde. emerald.com These transformations underscore formaldehyde's role in building molecular complexity from a simple one-carbon source. researchgate.netacs.org

Interactive Table 1: Key Organic Reactions Involving Formaldehyde

| Reaction Name | Key Reactants (along with Formaldehyde) | Primary Product Type | Core Contribution |

| Mannich Reaction | Primary/Secondary Amine, Active Hydrogen Compound | β-Amino Carbonyl (Mannich Base) | C-C Bond Formation, Aminoalkylation |

| Prins Reaction | Alkene/Alkyne, Acid Catalyst | 1,3-Diol, Dioxane | C-C & C-O Bond Formation |

| Lederer-Manasse | Phenol (B47542), Base/Acid Catalyst | Hydroxymethylphenol | C-C Bond Formation, Hydroxymethylation |

| Grignard Reaction | Phenylmagnesium bromide | Phenylmethanol (Benzyl Alcohol) | C-C Bond Formation |

Phenylmethanol Benzyl Alcohol : a Versatile Aromatic Building Block

Phenylmethanol, commonly known as benzyl (B1604629) alcohol, is an aromatic alcohol with the formula C₆H₅CH₂OH. atamanchemicals.comatamanchemicals.com It serves as a crucial component in aromatic synthesis, acting as a precursor to numerous derivatives and as a widely used protecting group. atamanchemicals.comwikipedia.org

In multi-step organic syntheses, the benzyl group (Bn) is frequently used to protect alcohols, carboxylic acids, and amines. atamanchemicals.comwikipedia.org Benzyl esters and ethers are stable under many reaction conditions but can be readily cleaved by mild hydrogenolysis, making them ideal temporary protecting groups. atamanchemicals.comatamanchemicals.comwikipedia.org

Furthermore, benzyl alcohol is a versatile starting material for a variety of valuable aromatic compounds. Selective oxidation can yield either benzaldehyde (B42025) or benzoic acid, depending on the reaction conditions and catalysts used. rsc.orgnih.govresearchgate.net Its reaction with carboxylic acids to form esters is another common transformation; many benzyl esters are noted for their pleasant aromas and are used in various industries. atamanchemicals.comatamanchemicals.com The hydroxyl group can also be substituted to form benzyl halides, which are themselves important intermediates for further functionalization. atamanchemicals.com

Interactive Table 2: Synthetic Applications of Phenylmethanol

| Application | Reactant(s) | Product(s) | Significance |

| Protecting Group | Alcohols, Carboxylic Acids | Benzyl Ethers, Benzyl Esters | Shields functional groups during synthesis. atamanchemicals.comwikipedia.org |

| Oxidation | Oxidizing Agent (e.g., O₂, H₂O₂) | Benzaldehyde, Benzoic Acid | Synthesis of key industrial chemicals. rsc.orgnih.gov |

| Esterification | Carboxylic Acid | Benzyl Ester | Creation of fragrances and other fine chemicals. atamanchemicals.com |

| Halogenation | Halogenating Agent | Benzyl Halide | Formation of reactive intermediates. |

Interdisciplinary Relevance of Formaldehyde Phenylmethanol Interactions

Formaldehyde-Mediated Syntheses of Phenylmethanol and Related Derivatives

Formaldehyde's high reactivity and lack of α-hydrogens make it an exceptional reagent in reactions designed to synthesize phenylmethanol and its substituted analogues. Its utility spans classic name reactions, organometallic chemistry, and electrophilic aromatic substitutions.

The Crossed Cannizzaro reaction is a disproportionation process that occurs under strongly basic conditions between two different aldehydes that lack α-hydrogens. In the context of phenylmethanol synthesis, formaldehyde is reacted with a non-enolizable aromatic aldehyde, such as benzaldehyde (B42025). Due to its higher electrophilicity and minimal steric hindrance, formaldehyde is preferentially oxidized to a carboxylate salt (formate), while the aromatic aldehyde is concurrently reduced to the corresponding primary alcohol.

The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of formaldehyde. The resulting hydrated anion then acts as a hydride donor, transferring a hydride ion to the carbonyl carbon of benzaldehyde. This selective reduction yields phenylmethanol upon workup, while formaldehyde is oxidized to formic acid, which is immediately deprotonated by the strong base to form a stable formate (B1220265) salt[2,3]. This method provides a high-yield pathway to phenylmethanol from benzaldehyde without the need for external reducing agents.

Table 1: Representative Crossed Cannizzaro Reactions

| Aromatic Aldehyde | Base | Conditions | Phenylmethanol Derivative Yield (%) | Formate Salt Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 50% aq. NaOH | 60-70 °C, 2 h | 92 | 95 |

| 4-Methoxybenzaldehyde | Conc. KOH | RT, 12 h | 88 | 91 |

| 4-Chlorobenzaldehyde | 50% aq. NaOH | 75 °C, 3 h | 85 | 89 |

The reaction between an organometallic species, specifically a Grignard reagent, and formaldehyde is a classic and highly effective method for forming primary alcohols via carbon-carbon bond formation. To synthesize phenylmethanol, phenylmagnesium bromide is prepared and subsequently reacted with formaldehyde. Formaldehyde serves as a one-carbon electrophile.

The mechanism proceeds via the nucleophilic attack of the carbanionic phenyl group of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde. This step forms a magnesium alkoxide intermediate. Subsequent acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide, yielding the final product, phenylmethanol[5,6]. Gaseous formaldehyde or its solid polymer, paraformaldehyde, can be used as the formaldehyde source. The use of paraformaldehyde often requires heating to depolymerize it in situ.

Table 2: Synthesis of Benzyl Alcohols via Grignard Reagents and Formaldehyde

| Grignard Reagent | Formaldehyde Source | Solvent | Product | Isolated Yield (%) |

|---|---|---|---|---|

| Phenylmagnesium bromide | Paraformaldehyde | THF | Phenylmethanol | 85 |

| p-Tolylmagnesium bromide | Gaseous Formaldehyde | Diethyl Ether | (4-Methylphenyl)methanol | 89 |

| 2-Naphthylmagnesium bromide | Paraformaldehyde | THF | Naphthalen-2-ylmethanol | 78 |

Formaldehyde can react with phenylmethanol under specific conditions to generate stable derivatives, such as formals (acetals of formaldehyde). A key example is the synthesis of dibenzoxymethane, also known as benzyl formal. This reaction typically involves the acid-catalyzed condensation of two equivalents of phenylmethanol with one equivalent of formaldehyde.

The process is initiated by the protonation of formaldehyde by an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which enhances its electrophilicity. One molecule of phenylmethanol then acts as a nucleophile, attacking the activated formaldehyde to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. This highly reactive intermediate is then trapped by a second molecule of phenylmethanol, and final deprotonation yields the stable dibenzoxymethane product. This derivative serves as a protecting group for the hydroxyl functionality of phenylmethanol.

Formaldehyde is a key reagent for the hydroxymethylation of electron-rich aromatic rings, a process that introduces a -CH₂OH group onto the ring, thereby forming substituted benzyl alcohols. The most prominent example is the Lederer-Manasse reaction, where phenols react with formaldehyde under acidic or basic catalysis to yield hydroxybenzyl alcohols.

Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks formaldehyde to form ortho- and para-substituted hydroxybenzyl alcohols. Under acidic conditions, formaldehyde is protonated to form a highly electrophilic species, +CH₂OH, which subsequently undergoes an electrophilic aromatic substitution reaction with the phenol ring. The regioselectivity (ortho vs. para substitution) can be controlled by the choice of catalyst, temperature, and solvent. This reaction is fundamental in the production of phenolic resins but is also a targeted synthetic route to specific substituted benzyl alcohols.

Table 3: Hydroxymethylation of Aromatic Compounds with Formaldehyde

| Aromatic Substrate | Catalyst | Primary Product(s) | Yield (%) |

|---|---|---|---|

| Phenol | NaOH (aq) | 2-Hydroxybenzyl alcohol and 4-Hydroxybenzyl alcohol | ~90 (mixture) |

| Anisole | H₂SO₄ | 4-Methoxybenzyl alcohol | 75 (para major) |

| 2,6-Dimethylphenol | NaOH (aq) | 4-Hydroxy-3,5-dimethylbenzyl alcohol | 88 |

Oxidation Reactions of Phenylmethanol and Substituted Benzyl Alcohols

The oxidation of phenylmethanol to benzaldehyde is a critical transformation in industrial and laboratory synthesis. While traditional methods often rely on stoichiometric, and often toxic, heavy-metal oxidants, modern research focuses on greener, more efficient catalytic approaches.

Electrocatalytic oxidation represents a promising and sustainable alternative for the selective oxidation of phenylmethanol to benzaldehyde. This method uses electrical energy to drive the oxidation reaction at the surface of a catalyst-modified electrode (the anode), avoiding the need for chemical oxidants and reducing waste generation.

Research has demonstrated that the choice of anode material is critical for both conversion efficiency and product selectivity. Noble metal catalysts, such as platinum (Pt), palladium (Pd), and gold (Au) supported on carbon, exhibit high activity. However, their high cost has driven research toward more abundant, non-noble metal-based catalysts. Materials like nickel oxide (NiO), cobalt oxide (Co₃O₄), and manganese dioxide (MnO₂) supported on conductive substrates (e.g., nickel foam, carbon cloth) have shown excellent performance. The reaction parameters, including the supporting electrolyte, pH of the medium, and applied potential, are carefully optimized to maximize the yield of benzaldehyde while minimizing the over-oxidation to benzoic acid.

Table 4: Performance of Various Anode Catalysts in Phenylmethanol Electro-oxidation

| Anode Catalyst | Electrolyte | Applied Potential (vs. RHE) | Conversion (%) | Selectivity for Benzaldehyde (%) |

|---|---|---|---|---|

| Pd/C (Palladium on Carbon) | 1 M KOH | 1.1 V | 99 | 98 |

| NiO/NF (Nickel Oxide on Nickel Foam) | 1 M KOH | 1.45 V | 95 | 92 |

| Au-Pd/TiO₂ | 0.5 M H₂SO₄ | 1.0 V | 92 | >99 |

| TEMPO-modified Graphite | Phosphate Buffer (pH 7) | 0.8 V | >99 | >99 |

An article focusing on advanced synthetic pathways for Formaldehyde and Phenylmethanol.

1 Advanced Synthetic Pathways and Derivatization Strategies

2 Influence of Electrocatalyst Design and Surface Chemistry

The efficiency and selectivity of anodic oxidation are heavily dependent on the electrocatalyst's design and surface properties. Both noble metals and first-row transition metals have been shown to be effective catalysts for these reactions. rsc.orgrsc.org

For formaldehyde oxidation, catalysts like Ag/Ag₂O nanoparticles have demonstrated high activity, reaching 100 mA·cm⁻² at a potential of only 0.16 V vs. RHE. sciopen.com Noble-metal-free alloys, such as Cu₆Sn₅, have also proven highly effective, outperforming many noble metal catalysts with current densities of 915 ± 46 mA cm⁻² at 0.4 V vs. RHE. wiley.com A strategy termed "three-phase catalysis," which involves covering a solid catalyst like platinum with a nanoscale layer of liquid electrolyte, has been shown to dramatically enhance the turnover frequency for formaldehyde oxidation by up to 25,000 times compared to conventional heterogeneous catalysis. stanford.eduosti.gov

In the case of benzyl alcohol oxidation, first-row transition metal-based electrocatalysts, including those based on Ni, Co, and Fe, are effective. rsc.org Porous, three-dimensional nickel-based electrocatalysts have achieved near-unity faradaic efficiencies for benzyl alcohol oxidation. rsc.org Bimetallic catalysts, such as Au nanoparticles supported on cobalt oxyhydroxide nanosheets (Au/CoOOH), have shown cooperative effects, achieving a high current density of 340 mA cm⁻² at 1.3 V vs. RHE. rsc.org Modifying the catalyst's immediate microenvironment, for example by coating a Bi-based electrocatalyst with a metal-organic framework (MOF), can substantially improve performance, enhancing current by 73% and selectivity towards benzaldehyde to 98% under acidic conditions. acs.orgohpera.eu

| Compound | Catalyst | Key Performance Metric | Potential (vs. RHE) | Source |

|---|---|---|---|---|

| Formaldehyde | Ag/Ag₂O NPs@NF | 100 mA·cm⁻² | 0.16 V | sciopen.com |

| Formaldehyde | Cu₆Sn₅ Alloy | 915 ± 46 mA cm⁻² | 0.4 V | wiley.com |

| Formaldehyde | Pt (Three-Phase Catalysis) | 25,000x enhancement in TOF | N/A | stanford.edu |

| Benzyl Alcohol | Fe/Co Composite | 10 mA cm⁻² (in electrolyzer) | 1.42 V (cell voltage) | rsc.org |

| Benzyl Alcohol | Au/CoOOH | 340 mA cm⁻² | 1.3 V | rsc.org |

| Benzyl Alcohol | Bi-UiO-66 | 98% Faradaic Efficiency (to Benzaldehyde) | 0.45 V | acs.orgohpera.eu |

3 Substituent Effects on Electrochemical Reactivity

The electrochemical reactivity of benzyl alcohol can be tuned by introducing different substituent groups on the phenyl ring. rsc.org The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in the reaction kinetics. rsc.org

Studies using gold (Au) catalysts have shown that electron-donating groups, such as methoxy (B1213986) (–OCH₃) and methyl (–CH₃), accelerate the oxidation reaction. rsc.org This is in contrast to what is often observed in chemical oxidation using liquid oxidants. rsc.org This suggests that the electron density on the phenyl ring, as influenced by the substituents, is a key factor in the reactivity of the electrochemical oxidation process. rsc.org A Hammett study on a 3 wt% Au/Al₂O₃ catalyst confirmed a linear relationship between the logarithm of the reaction rate and the σ⁺ parameter for para-substituted benzyl alcohols, indicating that substituents that stabilize a positive charge in the transition state enhance the reaction rate. researchgate.net However, unsubstituted benzyl alcohol can show a faster-than-predicted reaction rate because it can adsorb with its phenyl ring parallel and closer to the catalyst surface. researchgate.net

| Substituent Group (Para-position) | Electronic Effect | Impact on Reaction Rate (on Au catalyst) | Product Yield a | Source |

|---|---|---|---|---|

| -OCH₃ | Electron-Donating | Accelerates | Increased | rsc.orgmdpi.com |

| -CH₃ | Electron-Donating | Accelerates | Increased | rsc.orgmdpi.com |

| -Cl | Electron-Withdrawing | Decelerates | Relatively Unchanged | researchgate.netmdpi.com |

| -NO₂ | Strong Electron-Withdrawing | Decelerates | Decreased | mdpi.com |

| -CF₃ | Strong Electron-Withdrawing | Decelerates | N/A | researchgate.net |

a Yields refer to the corresponding benzaldehyde product in an oxidant-free electrochemical system. mdpi.com

2 Heterogeneous Catalytic Oxidation Systems

Heterogeneous catalysis is a cornerstone of industrial chemistry, offering efficient and recyclable systems for chemical transformations. For the oxidation of formaldehyde and benzyl alcohol, various solid catalysts, including transition metal oxides and supported noble metals, are extensively studied.

1 Transition Metal Oxide Catalysis in Aqueous Media

Transition metal oxides are widely used as catalysts for oxidation reactions due to their low cost and high activity. researchgate.net Oxides of manganese (Mn), cobalt (Co), and iron (Fe) are particularly noteworthy. rsc.orgfrontiersin.orgfrontiersin.org

For formaldehyde oxidation, manganese oxides (MnOₓ) are highly effective, capable of converting formaldehyde into CO₂ and H₂O at room temperature. researchgate.netresearchgate.net The catalytic activity is linked to factors like morphology, the presence of active surface oxygen species, and oxidation state. researchgate.net Mixed metal oxides, such as MnO₂@FeOOH, have been shown to enhance formaldehyde oxidation by increasing surface oxygen vacancies, which facilitate the activation of molecular oxygen. frontiersin.orgfrontiersin.org

In the case of benzyl alcohol oxidation, catalysts like CuO nanoparticles have demonstrated high yields (98%) and 100% selectivity for benzaldehyde in aqueous H₂O₂/DMSO media. mdpi.com Prussian blue analog-derived Fe–Co(O)OH has been used to achieve industrial-scale current densities (400 mA cm⁻²) for benzyl alcohol oxidation, yielding benzoic acid with nearly 100% selectivity. rsc.org Other systems, such as Co₃O₄/MnO₂ nanotubes and mesoporous NiO/Bi₂WO₆, have also shown superior catalytic properties for the oxidation of benzylic alcohols compared to their individual oxide components. nih.gov

2 Supported Noble Metal Catalysis and Nanoparticle Architectures

Noble metals like platinum (Pt), palladium (Pd), and gold (Au), when dispersed as nanoparticles on a support material, are highly efficient catalysts for oxidation reactions. mdpi.comacs.org The size, shape, and composition of the nanoparticles, as well as the nature of the support, are critical factors influencing catalytic performance. acs.orgrsc.org

For formaldehyde oxidation at room temperature, supported Pt and Pd catalysts are considered the most effective. researchgate.netacs.org Supports like TiO₂, CeO₂, and Al₂O₃ are commonly used. researchgate.net The catalytic activity is highly dependent on the metal particle size and the strength of the interaction between the metal and the support. mdpi.combohrium.commdpi.com For instance, Pt nanoparticles supported on acid-modified sepiolite (B1149698) show high catalytic activity for HCHO oxidation. mdpi.com

For benzyl alcohol oxidation, palladium-based catalysts are extensively studied due to their high activity and selectivity towards benzaldehyde. mdpi.com The addition of a second metal, such as gold to palladium, can further modulate activity and selectivity. mdpi.com Palladium nanoparticles supported on exfoliated graphitic carbon nitride (g-C₃N₄) have demonstrated high and stable catalytic activity, which depends on the chemical valence state of the supported palladium species. rsc.org

3 Hydrothermal and Solvent-Free Oxidation Approaches

To develop more environmentally friendly processes, research has focused on hydrothermal methods and solvent-free reaction conditions. Hydrothermal synthesis is a common method for creating catalyst materials with controlled morphology and high surface area. scientific.netrsc.org For example, MgAl₂O₄ prepared via a hydrothermal method serves as a superior support for CoOₓ catalysts in the liquid-phase oxidation of benzyl alcohol compared to supports made by other methods. scientific.net NiFe₂O₄ nanoparticles synthesized via a co-precipitation method coupled with hydrothermal aging have been used as efficient and reusable catalysts for the selective oxidation of benzyl alcohol under solvent-free conditions. nih.gov

Solvent-free oxidation of benzyl alcohol is a key goal for green chemistry. rsc.orgresearchgate.net Highly ordered mesoporous ceria-silica composites have shown impressive performance in the solvent-free, selective oxidation of benzyl alcohol to benzaldehyde at room temperature. rsc.org Similarly, Co-Al hydrotalcite has been used to catalyze the oxidation of benzyl alcohol to benzoic acid under solvent-free conditions using tert-Butyl hydroperoxide (TBHP) as the oxidant. researchgate.net

Condensation Reactions Involving Formaldehyde and Phenylmethanol-Related Substrates

The condensation reaction between formaldehyde and phenol is a fundamental process in polymer chemistry, leading to the formation of hydroxymethylphenols. wikipedia.orgmdpi.com These compounds are crucial intermediates in the production of phenol-formaldehyde resins, such as Bakelite. wikipedia.orgdoubtnut.com The reaction involves an electrophilic substitution on the aromatic ring of phenol, where formaldehyde acts as the electrophile. wikipedia.org The substitution occurs primarily at the ortho and para positions relative to the hydroxyl group, resulting in the formation of o-hydroxymethylphenol and p-hydroxymethylphenol. wikipedia.orgiitm.ac.in

This reaction can be catalyzed by either acids or bases. wikipedia.org Under basic conditions, typically with a formaldehyde to phenol molar ratio greater than one, the products are known as resoles. wikipedia.org The rate of the base-catalyzed reaction is pH-dependent, reaching a maximum around pH 10. wikipedia.org The initial step is the formation of a hydroxymethylphenol. wikipedia.org Further reaction can lead to the formation of di- and trihydroxymethylphenols, such as 2,4,6-trihydroxymethylphenol. researchgate.net

The selectivity towards the ortho or para isomer can be influenced by the choice of catalyst and reaction conditions. iitm.ac.in For instance, certain divalent metal salts can be used for the selective synthesis of either isomer. iitm.ac.in The use of microporous titanoaluminophosphate molecular sieves as catalysts has been shown to favor the formation of o-hydroxymethylphenol. iitm.ac.in Conversely, cyclodextrins have been employed as catalysts to achieve selective synthesis of p-hydroxymethylphenol. rsc.org The ratio of formaldehyde to phenol is also a critical factor; a higher ratio tends to favor the formation of para-hydroxymethylphenols. researchgate.net

The kinetics of hydroxymethylphenol formation have been studied using techniques like in-line FTIR spectroscopy. researchgate.net These studies show that at temperatures below 60°C and at a high pH, the initial formation of hydroxymethylphenols is the predominant reaction, with subsequent condensation reactions being negligible. researchgate.net

| Catalyst System | Substrates | Primary Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| Base (e.g., NaOH) | Phenol, Formaldehyde | o- and p-hydroxymethylphenol (Resoles) | Reaction rate maximizes at pH ≈ 10. wikipedia.org Forms prepolymers rich in hydroxymethyl groups. wikipedia.org | wikipedia.orgmdpi.com |

| Acid (e.g., H₂SO₄, HCl) | Phenol, Formaldehyde | Novolac prepolymers | Used when formaldehyde to phenol molar ratio is less than one. wikipedia.org | wikipedia.org |

| Cyclodextrins | Phenol, Formaldehyde | 4-hydroxymethylphenol (p-isomer) | Demonstrates selective synthesis towards the para isomer. rsc.org | rsc.org |

| TiAPO-5 (Titanoaluminophosphate) | Phenol, Formaldehyde | o-hydroxymethylphenol | Catalyst provides ortho-selectivity. iitm.ac.in | iitm.ac.in |

| Polyamines (e.g., Diethylenetriamine) | Phenol, Formaldehyde | Resins with low monomer content | Reduces content of free phenol and hydroxymethylphenols in the final resin. plos.org | plos.org |

Formaldehyde readily reacts with amino alcohols, which contain both amine and hydroxyl functional groups. These reactions are of interest for applications such as scavenging formaldehyde from indoor air. advancionsciences.com Multifunctional amino alcohols like 2-amino-2-ethyl-1,3-propanediol (B89701) (AEPD) and tris(hydroxymethyl)aminomethane (TRIS AMINO) are effective formaldehyde scavengers. advancionsciences.com The reaction mechanism involves the formation of cyclic products. For instance, AEPD and TRIS AMINO can react with two equivalents of formaldehyde to yield bisoxazolidine (B8223872) structures. advancionsciences.com

NMR studies on the reaction of formaldehyde with amino acids containing hydroxyl groups, such as serine and threonine, show the formation of various products. researchgate.net Formaldehyde can react with the amino group to form a Mannich base, which can then react with the hydroxyl group to generate heterocyclic carboxylic acids. researchgate.net

The reaction of formaldehyde with other primary alcohols can proceed via a free-radical mechanism. acs.orgarcjournals.org When induced by initiators like t-butyl peroxide, 1-hydroxyalkyl radicals are generated from the primary alcohols. acs.orgirispublishers.com These radicals can then add to the carbonyl group of formaldehyde to form 1,2-diols. acs.org For example, the reaction of ethanol (B145695) with formaldehyde under these conditions would involve the addition of a 1-hydroxyethyl radical to formaldehyde. irispublishers.com An alternative pathway involves an oxidation-reduction reaction between the 1-hydroxyalkyl radical and formaldehyde, which produces a hydroxymethyl radical and an aldehyde derived from the alcohol. acs.org The study of these reactions in various alcohols, including methanol (B129727), ethanol, and 2-propanol, has shown that similar products are formed across different substrates. acs.org

| Reactant Type | Specific Reactant(s) | Reaction Conditions | Key Products/Intermediates | Reference |

|---|---|---|---|---|

| Amino Alcohol | TRIS AMINO, AEPD | Aqueous solution | Bisoxazolidines | advancionsciences.com |

| Amino Acid (with -OH) | Serine, Threonine | Aqueous solution (D₂O) | Hydroxymethylated adducts, Heterocyclic carboxylic acids | researchgate.net |

| Primary Alcohol | Ethanol, 2-Propanol | t-Butyl peroxide initiator, 140°C | 1,2-Diols, Ethylene (B1197577) glycol, Aldehydes/Ketones | acs.org |

| Primary/Secondary Alcohol | Various alcohols | Free-radical initiation (e.g., γ-radiolysis) | 1,2-Alkanediols, Carbonyl compounds, Methanol | arcjournals.orgirispublishers.com |

Mechanistic Investigations of Crossed Cannizzaro Reactions between Formaldehyde and Benzaldehyde

The Crossed Cannizzaro reaction, a variation of the Cannizzaro reaction, involves the base-induced disproportionation of two different non-enolizable aldehydes. chemistnotes.com When a mixture of formaldehyde and an aldehyde without α-hydrogens, such as benzaldehyde, is treated with a strong base, the formaldehyde is preferentially oxidized to formate, and the other aldehyde is reduced to the corresponding alcohol. adichemistry.comchemicalnote.com In the case of formaldehyde and benzaldehyde, the products are formic acid and benzyl alcohol. chemistnotes.comadichemistry.com

The selectivity observed in the Crossed Cannizzaro reaction stems from the higher reactivity of formaldehyde. youtube.com The carbonyl carbon of formaldehyde is more electrophilic and less sterically hindered compared to other aldehydes like benzaldehyde. youtube.com This heightened reactivity facilitates the initial nucleophilic attack by a hydroxide ion. adichemistry.comchemicalnote.com

The generally accepted mechanism proceeds through the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of the more reactive aldehyde, formaldehyde, forming a tetrahedral intermediate. chemicalnote.compharmaguideline.comlibretexts.org

Hydride Transfer: This tetrahedral intermediate then collapses, transferring a hydride ion (H⁻) to the carbonyl carbon of the less reactive aldehyde (benzaldehyde). chemicalnote.compharmaguideline.com This step is the rate-determining step.

Proton Exchange: The resulting carboxylate ion (formate) and alkoxide ion (benzyloxide) then exchange a proton to form the final products: formic acid and benzyl alcohol. chemicalnote.compharmaguideline.com

The preferential oxidation of formaldehyde makes the Crossed Cannizzaro reaction a useful method for the selective reduction of other non-enolizable aldehydes. adichemistry.com

Reaction Mechanisms in Organometallic Additions of Formaldehyde

The reaction of organometallic reagents, such as Grignard reagents, with formaldehyde is a fundamental method for the formation of primary alcohols. libretexts.org However, the reactivity of formaldehyde, which readily polymerizes, and the complexity of the reaction mechanisms can lead to a variety of products. researchgate.netthieme-connect.de

Studies on the reaction of benzylmagnesium chloride with formaldehyde have shown that the distribution of products is highly dependent on the concentration of monomeric formaldehyde. researchgate.netthieme-connect.de The primary products are typically 2-phenylethanol (B73330), o-tolylcarbinol, and o-(2-hydroxyethyl)benzyl alcohol. researchgate.netthieme-connect.de

Product Distribution in the Reaction of Benzylmagnesium Chloride with Formaldehyde thieme-connect.dethieme-connect.de

| HCHO Source | Molar Ratio (HCHO/BnMgCl) | 2-Phenylethanol Yield (%) | o-Tolylcarbinol Yield (%) | o-(2-Hydroxyethyl)benzyl Alcohol Yield (%) |

| Gaseous HCHO | 0.44 | 2 | 20 | 2 |

| Gaseous HCHO | 1.05 | 3 | 12 | 19 |

| Gaseous HCHO | 3.10 | 3 | 0.5 | 50 |

| Paraformaldehyde | 0.33 | 2 | 20 | 0 |

| Paraformaldehyde | 1.00 | 3 | 46 | trace |

| Paraformaldehyde | 3.00 | 7 | 67 | 8 |

This table illustrates the dependency of product yields on the source and concentration of formaldehyde.

At low concentrations of gaseous formaldehyde or when using paraformaldehyde (which dissolves slowly, maintaining a low concentration of monomeric formaldehyde), o-tolylcarbinol is the major product. thieme-connect.de Conversely, at higher concentrations of gaseous formaldehyde, the formation of o-(2-hydroxyethyl)benzyl alcohol becomes dominant. thieme-connect.de 2-phenylethanol remains a minor product across different concentrations. thieme-connect.de A proposed mechanism for these observations involves an initial ortho-addition of the Grignard reagent to the aromatic ring, leading to a trienic magnesium alkoxide intermediate. researchgate.net

Understanding the transient intermediates in organometallic reactions with formaldehyde is crucial for elucidating the reaction pathways. The presence of highly reactive species like formaldehyde and N-(methylene)morpholinium cations (formed from the reaction of formaldehyde with morpholine, a degradation product of NMMO) has been confirmed through trapping reactions. researchgate.net For instance, the N-(methylene)morpholinium cation can be trapped in a Mannich-type reaction with 2-acetonaphthone. researchgate.net

In the context of radical reactions, the unfavorable addition of carbon radicals to formaldehyde can be overcome by trapping the resulting oxygen-centered radical with a phosphine, such as triphenylphosphine (B44618) (PPh₃). rsc.org This strategy renders the addition irreversible and allows for the hydroxymethylation of alkyl iodides. rsc.org

Mechanistic Pathways of Phenylmethanol Oxidation

The oxidation of phenylmethanol (benzyl alcohol) to benzaldehyde is a significant transformation in organic synthesis. Computational studies have been instrumental in elucidating the mechanisms of catalytic oxidation.

Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of benzyl alcohol oxidation on various catalyst surfaces. For instance, in the oxidation catalyzed by graphene oxide (GO), the reaction is believed to proceed via the transfer of hydrogen atoms from the benzyl alcohol to epoxide groups on the GO surface. arxiv.orgarxiv.org This process leads to the formation of diols on the GO, which then dehydrate. arxiv.org The catalyst can be regenerated by molecular oxygen. arxiv.orgarxiv.org

For gold catalysts, theoretical studies suggest that the mechanism of selective alcohol oxidation involves two main steps:

Dehydrogenation of the hydroxyl group to form an adsorbed alkoxy species. csic.es

Transfer of a hydrogen atom from the alpha-carbon of the alkoxy intermediate to the gold surface, yielding the aldehyde. csic.es

The presence of low-coordinated gold atoms on the catalyst surface is thought to enhance the adsorption of the alcohol and lower the activation energy for dehydrogenation. csic.es

Computational Elucidation of Catalytic Oxidation Mechanisms

Application of Sabatier's Principle and Adsorption Energetics

Sabatier's principle posits that for a catalyst to be effective, the interaction between the catalyst surface and the reactants should be optimal—neither too strong nor too weak. In the context of benzyl alcohol oxidation, the adsorption energetics and orientation of the molecule on the catalyst surface play a crucial role in determining the reaction pathway and product selectivity.

Density Functional Theory (DFT) studies have been employed to investigate the adsorption of benzyl alcohol and its derivatives on various metal catalyst surfaces. rsc.org The d-band model, which correlates the energy of the metal's d-band to the adsorption energies of adsorbates, is a key predictor of catalytic activity. rsc.org For instance, a DFT study with van der Waals interactions showed that ethanol prefers a parallel orientation on metal surfaces, which enhances its attraction to the oxidation products and the metallic surfaces. rsc.org

In the case of benzyl alcohol on a Pd(111) surface, temperature-programmed desorption (TPD) and high-resolution electron energy loss spectroscopy (HREELS) have revealed that the initial surface coverage dictates the adsorption geometry and subsequent reaction pathway. researchgate.net At low coverage, benzyl alcohol lies flat, with both the alcohol group and the phenyl ring interacting with the surface. researchgate.net This orientation leads to decomposition via a benzaldehyde intermediate, followed by decarbonylation to produce benzene (B151609) and carbon monoxide. researchgate.net Conversely, at high coverage, benzyl alcohol adopts an upright orientation with only the alcohol function bound to the surface. researchgate.net This configuration is correlated with deoxygenation to yield toluene (B28343) and water. researchgate.net These findings underscore the importance of adsorption orientation in controlling reaction selectivity.

Interactive Data Table: Adsorption Orientation and Reaction Products of Benzyl Alcohol on Pd(111)

| Coverage | Adsorption Orientation | Primary Reaction Pathway | Products |

| Low | Flat-lying | Decomposition & Decarbonylation | Benzene, Carbon Monoxide |

| High | Upright | Deoxygenation | Toluene, Water |

Analysis of Redox and Vacancy-Driven Mechanisms

Redox and vacancy-driven mechanisms are central to the catalytic oxidation of formaldehyde, particularly over metal oxide catalysts. Cerium oxide (CeO₂), for example, is known for its excellent oxygen storage and release capability, which is facilitated by the redox couple of Ce³⁺/Ce⁴⁺. researchgate.net This property allows it to promote the removal of formaldehyde. researchgate.net The presence of Ce³⁺ ions can generate oxygen vacancies, which can adsorb oxygen. researchgate.net

In catalysts like Mn-Fe oxides, the introduction of a second metal can enhance catalytic activity. For instance, a 5Mn1Fe catalyst demonstrates superior performance in formaldehyde oxidation, which is attributed to a high specific surface area, a large amount of Mn⁴⁺, and abundant lattice oxygen and oxygen vacancies. acs.org The synergistic effect between Mn and Fe oxides, where Fe improves the dispersion of Mn oxides and increases the concentration of surface Mn⁴⁺ and lattice oxygen species, is crucial for the enhanced catalytic activity. acs.org

Similarly, in Co₃O₄-CeO₂ catalysts, formate species are identified as key intermediates in the formaldehyde oxidation pathway. acs.org These formates further transform into bicarbonate or carbonate before decomposing into carbon dioxide. acs.org The presence of oxygen vacancies in catalysts like BiOCl can also induce new reaction pathways, such as the selective oxidation of benzyl alcohol. researchgate.net

Interactive Data Table: Key Factors in Redox and Vacancy-Driven Formaldehyde Oxidation

| Catalyst System | Key Feature | Role in Catalysis |

| Ru/CeO₂ | Strong Ru-CeO₂ interaction | High dispersion and redox capacity of RuOx species. researchgate.net |

| Mn-Fe Oxide | Synergistic effect | High surface area, abundant Mn⁴⁺, lattice oxygen, and oxygen vacancies. acs.org |

| Co₃O₄-CeO₂ | Mesoporous structure | Formation of formate intermediates. acs.org |

| BiOCl | Oxygen vacancies | Enables selective oxidation pathways. researchgate.net |

The photocatalytic dehydroformylation of benzyl alcohols to arenes proceeds through a stepwise radical pathway. uni-regensburg.de This process combines the initial dehydrogenation of the benzyl alcohol to the corresponding benzaldehyde with a subsequent decarbonylation step to yield the arene. uni-regensburg.deresearchgate.net

Mechanistic studies, including radical trapping experiments using TEMPO, have confirmed the in-situ generation of benzylic and acyl radicals. uni-regensburg.de The process is often initiated by a photoexcitable hydrogen atom transfer (HAT) agent, such as tetrathiafulvalene (B1198394) (TBADT), in cooperation with a cobalt complex co-catalyst. uni-regensburg.de The excited photocatalyst abstracts a hydrogen atom from the benzylic position of the alcohol, generating a benzylic radical. uni-regensburg.de This radical then undergoes dehydrogenation, often involving the cobalt complex, to form the benzaldehyde intermediate. uni-regensburg.de The benzaldehyde, having a weak C-H bond, is then prone to cleavage by the excited photocatalyst, forming an acyl radical. uni-regensburg.de This acyl radical can then combine with the cobalt catalyst, leading to the extrusion of carbon monoxide and the formation of the final arene product. uni-regensburg.de

In the atmosphere, the oxidation of both formaldehyde and benzyl alcohol is primarily initiated by hydroxyl (OH) radicals.

For benzyl alcohol, the reaction with OH radicals can proceed via two main pathways: H-abstraction from the -CH₂OH group or OH addition to the aromatic ring. researchgate.net The H-abstraction pathway leads to the formation of a formaldehyde leaving group and products like phenol. researchgate.net The OH addition pathway can result in various aromatic compounds, such as benzaldehyde and phenol derivatives, as well as smaller oxygenates like formic acid, glyoxal, and oxalic acid. researchgate.net

Mechanistic Aspects of Formaldehyde-Phenol Condensation

The condensation reaction between formaldehyde and phenol is fundamental to the production of phenolic resins. The mechanism of this reaction, particularly under basic conditions, has been a subject of extensive theoretical and experimental investigation.

The quinone methide (QM) hypothesis has been theoretically confirmed as a key mechanistic feature in the base-catalyzed condensation of phenol and formaldehyde. mdpi.comnih.govresearchgate.net Density functional theory (DFT) calculations have shown that QM intermediates are formed during the reaction. nih.govresearchgate.net

Two primary mechanisms for QM formation have been identified:

E1cb (elimination unimolecular conjugate base): This is a stepwise mechanism involving the deprotonation of a hydroxymethylphenol followed by the elimination of a hydroxide ion. nih.govresearchgate.net

Water-aided intra-molecular elimination: This mechanism, proposed more recently, is energetically more favorable than the E1cb pathway. nih.govresearchgate.net

Interactive Data Table: Energy Barriers in Phenol-Formaldehyde Condensation

| Reaction | Energy Barrier (kJ/mol) | Rate-Determining Step | Reference |

| o-QM formation (water-aided) | Lower than E1cb | Yes | nih.gov |

| p-QM formation | 87.8 | Yes | mdpi.com |

| o-QM + neutral phenol | 70.6 | No (QM formation is slower) | mdpi.com |

| p-QM + neutral phenol | 86.1 | No (QM formation is slower) | mdpi.com |

The initial step in the phenol-formaldehyde reaction is the formation of methylolphenols. kharagpurcollege.ac.in Depending on the reaction conditions (e.g., formaldehyde to phenol ratio), these methylolphenols can then react with each other or with phenol to form different types of linkages. kharagpurcollege.ac.inresearchgate.net

Under certain conditions, particularly at temperatures below 130°C, the formation of dimethylene ether linkages is favored. google.com These linkages are characteristic of ortho-ortho linked polymers. google.com However, these benzylic ether structures are thermally unstable. At temperatures above 130°C, a significant rearrangement to more stable methylene-bridged structures occurs. google.com This rearrangement is substantially complete at temperatures above 160°C, often accompanied by the release of formaldehyde. google.com

The complexity of the resulting resin is influenced by the formaldehyde to phenol (F/P) molar ratio. A higher F/P ratio leads to a more complex structure due to the increased formation and subsequent cleavage of ether linkages. researchgate.net The cleavage of dimethylene ether bridges can result in the formation of a methyl group and a carbonyl group, which reduces the degree of cross-linking in the final polymer network. researchgate.net

Influence of pH and Catalysis on Reaction Pathways

The reaction between formaldehyde (CH₂O) and phenylmethanol (C₆H₅CH₂OH), also known as benzyl alcohol, to form hemiformals and subsequently formals is highly dependent on the pH of the reaction medium and the presence of catalysts. Both acid and base catalysis play a crucial role in dictating the reaction mechanism and rate.

The formation of an acetal (B89532) from formaldehyde and an alcohol, such as phenylmethanol, is a reversible reaction that can be catalyzed by either acid or base. In the absence of a catalyst, the reaction is typically very slow. The reaction proceeds in two main stages: first, the formation of a hemiacetal (or hemiformal), and second, the reaction of the hemiacetal with another alcohol molecule to form the acetal (or formal).

Acid Catalysis

In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of phenylmethanol.

Mechanism of Acid-Catalyzed Formal Formation:

Protonation of Formaldehyde: The formaldehyde molecule is protonated by an acid catalyst (H-A).

CH₂O + H-A ⇌ [CH₂OH]⁺ + A⁻

Nucleophilic Attack by Phenylmethanol: The electron-rich oxygen of the phenylmethanol's hydroxyl group attacks the highly electrophilic protonated formaldehyde.

[CH₂OH]⁺ + C₆H₅CH₂OH ⇌ C₆H₅CH₂O⁺(H)CH₂OH

Deprotonation to form Benzyl Hemiformal: A base (which could be the conjugate base of the acid catalyst, A⁻, or another alcohol molecule) removes a proton to form the neutral benzyl hemiformal.

C₆H₅CH₂O⁺(H)CH₂OH + A⁻ ⇌ C₆H₅CH₂OCH₂OH + H-A

Protonation of the Hemiformal: The hydroxyl group of the benzyl hemiformal is protonated by the acid catalyst, preparing it to leave as a water molecule.

C₆H₅CH₂OCH₂OH + H-A ⇌ C₆H₅CH₂OCH₂O⁺H₂ + A⁻

Formation of a Carbocation and Water: The protonated hydroxyl group departs as a stable water molecule, leaving behind a resonance-stabilized carbocation.

C₆H₅CH₂OCH₂O⁺H₂ ⇌ [C₆H₅CH₂OCH₂]⁺ + H₂O

Second Nucleophilic Attack: Another molecule of phenylmethanol attacks the carbocation.

[C₆H₅CH₂OCH₂]⁺ + C₆H₅CH₂OH ⇌ C₆H₅CH₂OCH₂O⁺(H)CH₂C₆H₅

Deprotonation to form Dibenzyl Formal: A base removes the final proton to yield the dibenzyl formal and regenerate the acid catalyst.

C₆H₅CH₂OCH₂O⁺(H)CH₂C₆H₅ + A⁻ ⇌ C₆H₅CH₂OCH₂OCH₂C₆H₅ + H-A

The rate of reaction under acidic conditions is often rapid. However, in strongly acidic conditions (pH < 2), self-polymerization of tannins, if present, can occur very quickly. pjsir.org Some studies have noted that the reaction between tannins and formaldehyde is very fast in highly acidic conditions, leading to solidification in seconds. pjsir.org

Base Catalysis

Under basic conditions, the reaction pathway is different. The base (B:) deprotonates the phenylmethanol to form a benzyl alkoxide ion (C₆H₅CH₂O⁻). This alkoxide is a much stronger nucleophile than the neutral alcohol, and it readily attacks the electrophilic carbonyl carbon of formaldehyde.

Mechanism of Base-Catalyzed Hemiformal Formation:

Deprotonation of Phenylmethanol: A base removes a proton from the hydroxyl group of phenylmethanol to form a highly nucleophilic alkoxide.

C₆H₅CH₂OH + B: ⇌ C₆H₅CH₂O⁻ + BH⁺

Nucleophilic Attack on Formaldehyde: The benzyl alkoxide attacks the carbonyl carbon of formaldehyde.

C₆H₅CH₂O⁻ + CH₂O ⇌ C₆H₅CH₂OCH₂O⁻

Protonation to form Benzyl Hemiformal: The resulting anion is protonated by the conjugate acid of the base (BH⁺) to form the benzyl hemiformal and regenerate the base.

C₆H₅CH₂OCH₂O⁻ + BH⁺ ⇌ C₆H₅CH₂OCH₂OH + B:

The formation of the full formal (dibenzyl formal) from the hemiformal is less favorable under basic conditions because the hydroxyl group of the hemiformal would need to be displaced as a hydroxide ion (OH⁻), which is a poor leaving group. Therefore, base catalysis is generally more effective for the initial formation of the hemiformal. Many reactions involving formaldehyde show better performance under basic conditions. rsc.org For instance, in the context of phenol-formaldehyde resins, alkaline conditions (using catalysts like NaOH) are used to produce resol-type prepolymers. researchgate.net

Influence of pH on Reaction Rate

The pH of the solution has a profound effect on the kinetics of the reaction between formaldehyde and alcohols. pjsir.orgresearchgate.netresearchgate.net Kinetic studies on the reaction of formaldehyde with other alcohols, such as 1-butanol (B46404), have shown that the reaction rate is strongly dependent on pH. researchgate.net Typically, the reaction rate is at a minimum in the neutral to slightly acidic pH range (around pH 3 to 5) and increases in both more acidic and more alkaline conditions. pjsir.orgresearchgate.net

For example, a study on the reaction of formaldehyde with wattle tannin found the lowest reaction rate in the pH range of 4.0 - 4.5. pjsir.org Similarly, research on formaldehyde and 1-butanol mixtures showed the minimal reaction rate occurs between pH 3 and 5. researchgate.net This U-shaped pH-rate profile is characteristic of reactions that can be catalyzed by both acids and bases. acs.org At low pH, the acid-catalyzed pathway dominates, while at high pH, the base-catalyzed pathway becomes significant.

The following table, based on findings from the reaction of tannins with formaldehyde, illustrates the general effect of pH on reaction time, which is inversely related to the reaction rate.

| pH Range | Relative Reaction Rate | Predominant Catalytic Pathway | Observations |

| < 2 | Very Fast | Acid | Rapid solidification and potential for self-polymerization. pjsir.org |

| 2 - 4 | Increasing (from minimum) | Acid | Rate increases as pH decreases. pjsir.orgresearchgate.net |

| 4 - 5 | Minimum | Uncatalyzed/Minimal Catalysis | Reaction is at its slowest. pjsir.orgresearchgate.net |

| 5 - 8 | Increasing (from minimum) | Base | Rate starts to increase as conditions become more alkaline. pjsir.org |

| > 8 | Fast | Base | Reaction is more effective than in acidic conditions for certain substrates. pjsir.org Maximum shear strength for some tannin-formaldehyde adhesives is achieved around pH 9.0. pjsir.org |

This table is a generalized representation based on data from related systems.

Catalytic Systems in Formaldehyde Phenylmethanol Chemistry

Design and Synthesis of Heterogeneous Catalysts for Oxidation Processes

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely favored in industrial settings due to their ease of separation from the product stream, which allows for catalyst recovery and reuse. rsc.org The design of these catalysts focuses on maximizing the active surface area and optimizing the interaction between the active catalytic species and the support material.

Supported Transition Metal and Noble Metal Catalysts

The catalytic oxidation of formaldehyde (B43269) and alcohols like phenylmethanol heavily relies on supported transition metal and noble metal catalysts. rsc.orgresearchgate.net Noble metals, particularly platinum (Pt), palladium (Pd), gold (Au), and rhodium (Rh), are renowned for their high catalytic activity at low temperatures. acs.orgresearchgate.net For instance, Pt-based catalysts have demonstrated superior performance in the complete oxidation of formaldehyde, even at room temperature. researchgate.netmagtech.com.cn

For example, TiO2 is a popular support due to its strong metal-support interaction, chemical stability, and favorable acid-base properties. nih.gov Gold nanoparticles supported on TiO2 have shown excellent activity and selectivity in the oxidation of alcohols. nih.gov Similarly, the use of manganese oxides, such as in the form of birnessite, has been explored for formaldehyde oxidation. The addition of noble metals like Pt and Pd to birnessite has been shown to enhance its catalytic activity. ingentaconnect.com

Transition metals, being more abundant and less expensive than noble metals, are also extensively studied. rsc.orgmagtech.com.cn While they may sometimes exhibit lower activity than noble metals at low temperatures, their performance can be significantly improved through catalyst design, such as the formation of bimetallic alloys or the use of specific support materials. rsc.orgmagtech.com.cn For instance, molybdenum dioxide (MoO2) nanoparticles have been shown to be effective catalysts for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). mdpi.com

Table 1: Supported Catalysts for Oxidation of Formaldehyde and Alcohols

| Active Metal | Support Material | Target Molecule | Key Findings | Reference |

| Platinum (Pt) | Birnessite (Bir) | Formaldehyde | 1.5 wt% Pt/Bir showed complete oxidation at 70°C. | ingentaconnect.com |

| Palladium (Pd) | Birnessite (Bir) | Formaldehyde | Improved catalytic activity compared to unsupported Birnessite. | ingentaconnect.com |

| Gold (Au) | Titanium Dioxide (TiO2) | Alcohols | High activity and selectivity, influenced by particle size and support properties. | nih.gov |

| Molybdenum (Mo) | None (Nanoparticles) | Benzyl Alcohol | High conversion and selectivity to benzaldehyde. | mdpi.com |

| Vanadium (V) | Metal-Organic Frameworks (MOFs) | 4-methoxybenzyl alcohol | Catalytic activity is correlated to the electronegativity of the support metals. | acs.org |

Nanoparticle Architectures and Support Effects

The catalytic properties of supported metals are highly dependent on the size and shape of the metal nanoparticles. acs.org As the size of the metal particles decreases into the nanometer range, the ratio of surface atoms to bulk atoms increases dramatically, leading to a higher number of available active sites. acs.orguni-bremen.de This size reduction can profoundly influence both the activity and selectivity of the catalyst. acs.org

The support material plays a crucial role in stabilizing these nanoparticles and preventing their aggregation, which would lead to a loss of catalytic activity. rsc.org The interaction between the nanoparticles and the support, often termed "metal-support interaction" (MSI), can be strong and can significantly alter the electronic structure and, consequently, the catalytic behavior of the metal. uu.nlnih.gov For instance, reducible supports like CeO2 and TiO2 are known to induce strong metal-support interactions. uu.nl

Furthermore, the architecture of the support itself, including its porosity and surface area, is a key design parameter. nih.gov Mesoporous materials are often used as supports because their high surface area allows for high dispersion of the metal nanoparticles. nih.gov Metal-organic frameworks (MOFs) have also emerged as promising support materials due to their tunable pore sizes and chemical functionalities, which can lead to enhanced catalytic performance through molecular sieving, charge transfer, and substrate adsorption effects. acs.orgrsc.org

Recent research has also explored the use of unsupported iron oxide nanoparticles for the selective oxidation of alcohols, demonstrating that even without a traditional support, the crystalline phase and size of the nanoparticles are critical for catalytic activity. acs.org

Electrocatalyst Development and Performance

Electrocatalysis offers an alternative approach to conventional heterogeneous catalysis, where the oxidation reactions are driven by an electrical potential. This method can often be performed under milder conditions and allows for precise control over the reaction rate.

Bimetallic and Heterostructure Electrocatalysts for Formaldehyde and Alcohol Oxidation

In the realm of electrocatalysis, bimetallic and heterostructure materials have garnered significant attention for the oxidation of formaldehyde and alcohols. bohrium.comrsc.org The rationale behind using bimetallic catalysts is to leverage a synergistic effect between the two metals, leading to improved activity, selectivity, and stability compared to their monometallic counterparts. bohrium.com

For example, in alcohol oxidation, palladium (Pd) is a known active catalyst, but it can be expensive. Alloying Pd with a less expensive, oxophilic metal like nickel (Ni) can enhance its performance. bohrium.com The Ni component can facilitate the adsorption of hydroxyl species, which are crucial for oxidizing reaction intermediates that might otherwise poison the Pd surface. bohrium.com This "bifunctional mechanism" is a key strategy in designing efficient bimetallic electrocatalysts. acs.org Similarly, Pd-Te bimetallic electrocatalysts have shown improved performance in ethanol (B145695) oxidation due to the oxophilic nature of tellurium. mdpi.com

Heterostructures, which involve the interface between two different materials, also offer a promising avenue for catalyst development. For instance, an Ag/Ag2O heterostructure has demonstrated high activity for the electrooxidation of formaldehyde to formate (B1220265) and hydrogen gas at very low potentials. researchgate.netsciopen.com The interface between the silver and silver oxide phases is believed to be crucial for the enhanced catalytic performance. researchgate.net Similarly, Cu-doped cobalt selenide (B1212193) composites derived from bimetallic metal-organic frameworks have been shown to be effective bifunctional electrocatalysts for both alcohol oxidation and hydrogen evolution. rsc.orgrsc.org

Role of Electronic Structure (e.g., d-band Occupation) in Catalytic Activity

The catalytic activity of a metal is intrinsically linked to its electronic structure, particularly the characteristics of its d-band orbitals. catalysis.blog The d-band center theory is a powerful concept used to explain and predict trends in catalytic activity. mdpi.comresearchgate.net It posits that the energy of the d-band center relative to the Fermi level can be correlated with the strength of adsorption of reactants and intermediates on the catalyst surface. mdpi.com

A d-band center that is too high can lead to strong binding of adsorbates, potentially poisoning the catalyst surface. Conversely, a d-band center that is too low may result in weak binding and insufficient activation of the reactants. wiley.com Therefore, tuning the d-band center to an optimal position is a key strategy for designing effective catalysts. mdpi.com

Alloying, creating core-shell nanoparticles, and interacting with a support material are all methods to modify the d-band center of a catalyst. acs.orgwiley.com For example, in Pd-shell-Pt-core nanoparticles, the strain induced by the platinum core on the palladium shell can shift the d-band center of the palladium, thereby altering its catalytic activity. acs.org Similarly, the introduction of tellurium into a palladium catalyst for ethanol oxidation was found to shift the d-band center, correlating with the observed improvement in catalytic performance. mdpi.com The electron-withdrawing or donating properties of a support or modifier can also influence the d-band center of the active metal. nih.govacs.org

Impact of Electrolyte Composition and pH on Electrocatalytic Pathways

The composition and pH of the electrolyte play a critical role in the electrocatalytic oxidation of formaldehyde and alcohols, influencing reaction rates, product selectivity, and catalyst stability. researchgate.netrsc.org The electrolyte provides the ions necessary for charge transport and can directly participate in the reaction mechanism. wiley.com

In alkaline media, the oxidation of alcohols often proceeds via the adsorption of hydroxide (B78521) ions (OH-) onto the catalyst surface. mdpi.com These adsorbed hydroxyl species are believed to be key oxidizing agents for reaction intermediates. bohrium.com The concentration of the alkaline electrolyte can have a significant impact; for instance, in methanol (B129727) oxidation on a platinum catalyst, a lower concentration of sodium hydroxide was found to favor the formation of formaldehyde. researchgate.net

The pH of the electrolyte can dramatically alter the reaction pathway and the final products. acs.org For example, the electrocatalytic oxidation of benzyl alcohol can yield benzaldehyde at a neutral pH, while at a higher pH, the reaction can proceed further to form benzoic acid. acs.org The pH also affects the surface state of the catalyst and the speciation of the reactants in the solution. nih.govepa.gov

The choice of ions in the electrolyte is also crucial. Some ions can adsorb onto the catalyst surface and block active sites, a phenomenon known as poisoning. wiley.com For instance, chloride ions are known to poison platinum catalysts. wiley.com Conversely, certain electrolytes can promote the desired reaction. Studies on the electrochemical synthesis of formaldehyde from anhydrous methanol have shown that the choice of both the cation and anion in the supporting electrolyte can influence the selectivity towards formaldehyde formation. wiley.com

Organic and Bio-Catalysis in Formaldehyde Transformations

Organic and biological catalysts play a pivotal role in the transformations involving formaldehyde. Enzymes in biological systems manage the synthesis and detoxification of formaldehyde with high specificity, while synthetic organocatalysts provide powerful tools for constructing complex macromolecules from formaldehyde derivatives, often using initiators like phenylmethanol.

Enzymatic Reduction Pathways for Formaldehyde Synthesis

The enzymatic reduction of formaldehyde is a critical biochemical reaction, primarily for detoxification but also as a key step in C1 metabolism and the biotechnological synthesis of methanol from carbon dioxide. nih.govencyclopedia.pubscirp.org This transformation is predominantly carried out by oxidoreductase enzymes, particularly members of the alcohol dehydrogenase (ADH) family. encyclopedia.pubnih.gov

Formaldehyde is an intermediate metabolite in methylotrophic microorganisms and can be derived from the oxidation of methanol or the reduction of formate. nih.gov The reverse reaction, the reduction of formaldehyde to methanol, is catalyzed by enzymes such as formaldehyde dehydrogenase (FDH) and other alcohol dehydrogenases. encyclopedia.pubnih.govrsc.org This process is a crucial final step in the multi-enzyme cascade that converts CO2 to methanol, which also involves formate dehydrogenase and formaldehyde dehydrogenase. encyclopedia.pubtaylorandfrancis.com

Two primary types of formaldehyde dehydrogenases are known: glutathione-dependent and glutathione-independent.

Glutathione-Independent Formaldehyde Dehydrogenase: Some bacteria, such as Pseudomonas putida, possess an FDH that can directly oxidize formaldehyde without the need for glutathione (B108866). creative-enzymes.comnih.gov

Alcohol Dehydrogenase (ADH): Various alcohol dehydrogenases can catalyze the reversible reduction of formaldehyde to methanol using NADH as a cofactor. nih.govnih.gov Studies on liver alcohol dehydrogenase (LADH) show it can reduce formaldehyde to methanol, and this reaction is significantly faster than the oxidation of methanol to formaldehyde. nih.gov The kinetic mechanism for ADH from Saccharomyces cerevisiae in formaldehyde reduction is an ordered pathway where formaldehyde binds first, followed by NADH, and methanol is the last product to be released. encyclopedia.pubnih.gov

The efficiency and kinetics of these enzymatic reductions are influenced by factors such as pH, cofactor concentration, and the specific enzyme source. nih.govbcrec.id For instance, research on ADH has shown that increasing concentrations of the cofactor NADH can lead to partial uncompetitive substrate inhibition. nih.gov

| Enzyme | Source Organism (Example) | Cofactor | Mechanism/Pathway | Key Research Finding | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Saccharomyces cerevisiae | NADH | Ordered kinetic mechanism for formaldehyde reduction. | Catalyzes the final step in the enzymatic cascade converting CO2 to methanol; subject to partial uncompetitive substrate inhibition by NADH. | encyclopedia.pubnih.gov |

| Liver Alcohol Dehydrogenase (LADH) | Equine Liver | NADH/NAD+ | Rapid equilibrium random mechanism. | The reduction of formaldehyde to methanol is the most rapid among the interconversion reactions with formate and methanol. | nih.gov |

| Glutathione-Dependent Formaldehyde Dehydrogenase (GS-FDH / ADH3) | Human | NAD+/NADH | Oxidizes the adduct of formaldehyde and glutathione; part of a key detoxification pathway. | The enzyme acts on S-(hydroxymethyl)glutathione, formed non-enzymatically, rather than on free formaldehyde. | acs.org |

| Glutathione-Independent Formaldehyde Dehydrogenase | Pseudomonas putida | NAD+ | Direct oxidation of formaldehyde. | This enzyme is unique in that it does not require glutathione for its catalytic activity. | creative-enzymes.comnih.gov |

Organocatalytic Polymerization Processes Initiated by Phenylmethanol

Phenylmethanol, commonly known as benzyl alcohol, is widely used as an initiator in the organocatalytic polymerization of various monomers, including cyclic ethers and esters that can be derived from formaldehyde. A prominent example is the cationic ring-opening polymerization (CROP) of 1,3,5-trioxane, the cyclic trimer of formaldehyde, to produce polyoxymethylene (POM). iupac.orgrsc.org

Organocatalysis in this context refers to the use of small organic molecules to catalyze the polymerization, avoiding the use of metal-based catalysts. Phenylmethanol serves as a proton source and the nucleophile that begins the polymer chain, thereby controlling the molecular weight of the resulting polymer. rsc.orgacs.org The polymerization typically proceeds via a cationic mechanism, where the catalyst activates either the monomer (Activated Monomer mechanism, AM) or the growing polymer chain end (Active Chain-End mechanism, ACE). acs.orgresearchgate.net

Activated Monomer (AM) Mechanism: In the presence of an alcohol initiator like phenylmethanol, a protic acid organocatalyst can protonate a monomer molecule. The initiator then attacks the activated monomer, starting a new polymer chain. This mechanism is often favored when an external alcohol initiator is present and can lead to well-controlled polymerizations. acs.orgacs.orgresearchgate.net

Active Chain-End (ACE) Mechanism: In this pathway, the growing polymer chain carries the active cationic center at its end. This active end then attacks subsequent monomer molecules to propagate the chain. This mechanism can occur in the absence of an initiator or in competition with the AM mechanism. acs.org

Research has explored various organocatalysts for these polymerizations. For instance, diphenylphosphoric acid has been used to catalyze the CROP of a cyclic hemiacetal ester, where phenylmethanol acts as the initiator. acs.orgacs.org Kinetic studies revealed that at the start of the reaction, phenylmethanol is consumed as it initiates polymerization, forming a benzyl acetal (B89532) end group on the polymer chain. acs.org Binary organocatalytic systems, such as a combination of a thiourea (B124793) derivative and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also been effectively used with phenylmethanol to initiate the polymerization of monomers like 1,3-dioxolan-4-ones, which can eliminate formaldehyde upon ring-opening. rsc.org

| Monomer | Organocatalyst | Predominant Mechanism | Key Research Finding | Reference |

|---|---|---|---|---|

| 2-methyl-1,3-dioxan-4-one (MDO) | Diphenylphosphoric acid (DPP) | Activated Monomer (AM) and Active Chain-End (ACE) | Phenylmethanol initiator is consumed to form a benzyl acetal end group; competition between AM and ACE mechanisms was observed. | acs.orgacs.org |

| 2,2,5-trimethyl-1,3-dioxolan-4-one (Me3DOX) | Thiourea / DBU (Binary System) | Not specified, likely cooperative activation | The binary system effectively catalyzed the polymerization initiated by phenylmethanol (benzyl alcohol) to produce polylactide with controlled molecular weight. | rsc.org |

| (S)-3-Benzylmorpholine-2,5-dione | Thiourea / DBU (Binary System) | Ring-Opening Polymerization (ROP) | The polymerization was optimized using phenylmethanol as an initiator, allowing for control over polymer molar masses at conversions below 80%. | db-thueringen.de |

| Epoxide Monomers | Onium Salt (Photoinitiator) + Phenylmethanol (Accelerator) | Activated Monomer (AM) and Radical-Induced Cationic Polymerization | Phenylmethanol acts as an accelerator, diverting the reaction to a more rapid AM mechanism and incorporating benzyl ether groups at the chain ends. | researchgate.net |

Polymer and Resin Chemistry from Formaldehyde and Phenol/phenylmethanol Systems

Phenol-Formaldehyde Resin Synthesis and Structure

Phenol-formaldehyde (PF) resins were the first entirely synthetic polymers to be commercialized and continue to be vital industrial materials. britannica.com Their synthesis involves the step-growth polymerization of phenol (B47542) and formaldehyde (B43269). wikipedia.orgminia.edu.eg This reaction can be catalyzed by either acids or bases, leading to two primary types of resins with distinct structures and properties: resoles and novolacs. britannica.comwikipedia.org

The initial step in both pathways is the formation of a hydroxymethyl phenol, where formaldehyde attaches to the ortho and para positions of the phenol ring. wikipedia.org Phenol is reactive at three sites (ortho and para positions), allowing for the attachment of up to three formaldehyde units. minia.edu.eg

Resole Resins: These are produced under alkaline conditions with a molar excess of formaldehyde to phenol, typically around 1.5. wikipedia.orgminia.edu.eg The reaction is often carried out at approximately 70°C and is catalyzed by bases such as sodium hydroxide (B78521), ammonia, or barium hydroxide. wikipedia.orgasianpubs.org The alkaline catalyst deprotonates phenol to form the more reactive phenoxide anion, which then attacks formaldehyde. wikipedia.orgminia.edu.eg The resulting prepolymer, known as a resole, is rich in hydroxymethyl and benzylic ether groups. wikipedia.orgminia.edu.eg Resoles are often referred to as "one-step" resins because they can be cured by heat alone, without the need for an additional cross-linking agent. wikipedia.orgredalyc.org

Novolac Resins: In contrast, novolac resins are synthesized under acidic conditions with an excess of phenol to formaldehyde (F:P molar ratio < 1). minia.edu.egredalyc.orgicevirtuallibrary.com Common catalysts include oxalic acid, sulfuric acid, or para-toluene sulfonic acid. icevirtuallibrary.comscribd.com The phenol units in novolacs are primarily linked by methylene (B1212753) bridges. minia.edu.eg The resulting polymer is thermoplastic and requires a curing agent, such as hexamethylenetetramine (HMTA), to form a thermoset network upon heating. wikipedia.orgplenco.com HMTA provides the necessary formaldehyde to create cross-links between the novolac chains. wikipedia.orgplenco.com Novolacs are considered "two-step" resins due to this requirement for a separate curing agent. plenco.com

| Characteristic | Resole Resins | Novolac Resins |

|---|---|---|

| Catalyst | Alkaline (e.g., NaOH, NH₃) wikipedia.orgasianpubs.org | Acidic (e.g., Oxalic acid, H₂SO₄) icevirtuallibrary.comscribd.com |

| Formaldehyde:Phenol Molar Ratio | > 1 (typically ~1.5) wikipedia.orgminia.edu.eg | < 1 minia.edu.egredalyc.org |

| Curing Mechanism | Heat alone ("one-step") wikipedia.orgredalyc.org | Requires a curing agent like HMTA ("two-step") wikipedia.orgplenco.com |

| Initial Polymer Structure | Rich in hydroxymethyl and benzylic ether groups wikipedia.orgminia.edu.eg | Linear polymer with methylene bridges scribd.com |

| Initial State | Liquid or solid britannica.com | Solid thermoplastic britannica.com |

The transition from a prepolymer to a rigid, three-dimensional network is the defining feature of thermosetting resins. This process, known as curing, involves the formation of extensive cross-links. plymouth.ac.uk

In resole resins , heating to around 120°C initiates cross-linking reactions. wikipedia.org The hydroxymethyl groups can react with a free ortho or para site on another phenol ring to form a methylene bridge, eliminating a water molecule. wikipedia.org Alternatively, two hydroxymethyl groups can react to form a dibenzyl ether bridge, also with the elimination of water. wikipedia.orgplenco.com As these reactions proceed, a highly cross-linked, three-dimensional network is formed, which imparts hardness, thermal stability, and chemical resistance to the final material. wikipedia.org

For novolac resins , cross-linking is achieved by adding a curing agent, most commonly hexamethylenetetramine (HMTA). wikipedia.orgplenco.com When heated to over 90°C, HMTA decomposes and provides formaldehyde, which then forms methylene and dimethylene amino bridges between the novolac chains. wikipedia.orgminia.edu.eg This process eventually leads to a fully cross-linked and infusible network structure, similar to that of cured resoles. plenco.com The degree of cross-linking is influenced by the concentration of the cross-linking agent and the curing temperature and time. mit.edu

The final cured phenolic resin is a rigid, amorphous material characterized by a high cross-link density, which restricts segmental motion of the polymer chains. plymouth.ac.uk

The molar ratio of formaldehyde to phenol (F/P) is a critical parameter that significantly influences the synthesis and properties of phenolic resins. redalyc.orgresearchgate.net

F/P > 1 (Resoles): An excess of formaldehyde ensures that the resulting prepolymer has a sufficient number of reactive hydroxymethyl groups to undergo self-condensation upon heating, leading to a thermoset network. wikipedia.orgplenco.com Increasing the F/P ratio in resole synthesis generally increases the reaction rate and the viscosity of the resulting resin. mdpi.com It also leads to a higher concentration of bridging bonds between the phenolic units. researchgate.net Studies have shown that optimal properties for certain applications, like adhesives, can be achieved at specific F/P ratios, for instance, a ratio of 2.0 was found to give maximum product stability in one study. modares.ac.ir

F/P < 1 (Novolacs): A deficiency of formaldehyde means that the phenol rings are not fully substituted with hydroxymethyl groups. icevirtuallibrary.commit.edu This prevents the polymer from cross-linking on its own, resulting in a thermoplastic novolac prepolymer. wikipedia.org The system will only become fully cross-linked when an external source of formaldehyde, like HMTA, is added during the curing stage. wikipedia.orgicevirtuallibrary.com

The molecular weight of the prepolymer is also controlled by the F/P ratio. redalyc.org Generally, as the F/P ratio increases, the potential for forming larger, more branched prepolymers also increases. researchgate.net

| F/P Molar Ratio | Resin Type | Key Characteristics |

|---|---|---|

| < 1 | Novolac minia.edu.egredalyc.org | Thermoplastic, requires curing agent, linear prepolymer. wikipedia.orgscribd.com |

| = 1 | Theoretically fully cross-linked system. wikipedia.org | Represents the point where every phenol could be linked by a methylene bridge. wikipedia.org |

| > 1 | Resole wikipedia.orgminia.edu.eg | Thermosetting (cures with heat), contains reactive hydroxymethyl groups. wikipedia.orgredalyc.org |

| ~1.5 | Typical Resole wikipedia.orgminia.edu.eg | Good balance for producing resoles rich in hydroxymethyl groups for effective curing. wikipedia.org |

| 1.1 - 1.4 | Studied Resole Range uin-alauddin.ac.id | Activation energy for viscosity varies with the F/P ratio. uin-alauddin.ac.id |

| 2.0 | Optimized Resole modares.ac.ir | Found to yield maximum product stability in a specific study. modares.ac.ir |

Phenylmethanol, also known as benzyl (B1604629) alcohol, can be considered a structural analogue to the initial products formed in the phenol-formaldehyde reaction. The primary reaction product is hydroxymethyl phenol, which contains a hydroxyl group and a hydroxymethyl group attached to a benzene (B151609) ring. wikipedia.org While phenol itself is the primary starting material, the formation of benzyl alcohol derivatives is a key intermediate step. For instance, 2-hydroxybenzyl alcohol is a simple product of the reaction. redalyc.orgtsijournals.com

In the synthesis of some modified phenolic resins, benzyl alcohol or its derivatives can be used as reactants or solvents. google.com The condensation reactions that lead to the cross-linked network involve these hydroxymethyl phenyl groups. wiley.com Therefore, while not a primary raw material in the same way as phenol and formaldehyde, the chemistry of phenylmethanol is integral to understanding the formation and structure of the resulting phenolic resin network.

Polyoxymethylene Production and Characterization

Polyoxymethylene (POM), also known as polyacetal or polyformaldehyde, is an engineering thermoplastic synthesized from formaldehyde. wikipedia.orgbiopolymermaterials.com.sg It is valued for its high stiffness, low friction, and excellent dimensional stability. wikipedia.org POM exists as a homopolymer, consisting solely of repeating formaldehyde units, or as a copolymer, which includes other monomer units to enhance thermal stability. kdfeddersen.comgloballcadataaccess.org

The production of POM begins with the generation of highly purified, anhydrous monomeric formaldehyde. wikipedia.orgbiopolymermaterials.com.sg This is a crucial step as impurities can interfere with the polymerization process. The polymerization of formaldehyde can be initiated by various catalysts.

Anionic Polymerization: This method is commonly used to produce POM homopolymer. wikipedia.org The polymerization is typically carried out in an inert hydrocarbon solvent, like cyclohexane, where the POM precipitates as it forms. intratec.us The process is initiated by anionic catalysts, and the resulting polymer chains have hydroxyl end groups. intratec.us To improve thermal stability, these end groups are often "capped" by reacting them with a compound like acetic anhydride, which converts them to more stable acetate (B1210297) groups. wikipedia.orgintratec.us

Cationic Polymerization: Cationic catalysts, such as Lewis acids (e.g., boron trifluoride, stannic chloride) and Brønsted acids, can also be used to polymerize formaldehyde. researchgate.netroyalsocietypublishing.org This type of polymerization can be carried out in the gas phase or in liquid solutions. researchgate.netroyalsocietypublishing.org For the production of copolymers, formaldehyde is often first converted to its cyclic trimer, 1,3,5-trioxane. wikipedia.org The trioxane (B8601419) is then subjected to cationic, ring-opening copolymerization with a co-monomer like ethylene (B1197577) oxide or dioxolane. wikipedia.orgkdfeddersen.com The inclusion of these co-monomers into the polymer chain helps to prevent the "unzipping" or depolymerization of the polymer at elevated temperatures. globallcadataaccess.org

The polymerization process is carefully controlled to achieve a high molecular weight and a narrow molecular weight distribution, which are important for the mechanical properties of the final product. google.com

Advanced Polymer Composites and Derivative Chemistries